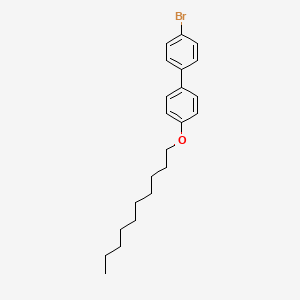

4-Bromo-4'-decyloxybiphenyl

Description

Contextualization within Organic Chemistry and Materials Science

In the realm of organic chemistry, 4-Bromo-4'-decyloxybiphenyl serves as a valuable building block or intermediate in the synthesis of more complex molecules. The bromine atom provides a reactive site for various cross-coupling reactions, such as the Suzuki-Miyaura and Ullmann reactions, which are powerful methods for forming new carbon-carbon bonds. rsc.org This allows for the integration of the bromo-decyloxybiphenyl unit into larger molecular architectures, including polymers and dendrimers. sid.ir The synthesis of such derivatives is a key focus area, aiming to create novel materials with tailored properties.

From a materials science perspective, the compound is primarily investigated for its liquid crystalline properties. uct.ac.za Biphenyl (B1667301) derivatives are foundational to the development of many liquid crystals (LCs). arabjchem.orgwikipedia.org The specific structure of this compound, with its polarizable bromine atom and long alkyl chain, influences its ability to self-assemble into the ordered, fluid phases characteristic of liquid crystals. Researchers study how modifications to this structure, such as changing the length of the alkyl chain or replacing the bromine atom, affect the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which these phases are stable. sid.irnih.gov These studies are crucial for designing new materials for applications like liquid crystal displays (LCDs) and other electro-optical devices. wikipedia.org

| Property | Description | Relevance in Research |

| Molecular Structure | Biphenyl core with a terminal bromine atom and a decyloxy group. | The rigid core and flexible tail promote liquid crystalline behavior. |

| Mesogenic Nature | Exhibits liquid crystal phases. uct.ac.za | A primary focus for its application in materials science, especially for display technologies. |

| Synthetic Utility | The bromine atom acts as a functional handle for cross-coupling reactions. rsc.org | Enables its use as a building block for more complex functional molecules and polymers. sid.ir |

Historical Perspective on Biphenyl Derivatives in Functional Materials

The journey of biphenyl derivatives in functional materials is a significant chapter in the history of chemistry. The story begins with the synthesis and understanding of the basic biphenyl structure, a molecule composed of two connected phenyl rings. wikipedia.org Initially, biphenyl itself was recognized as a stable, non-reactive hydrocarbon, primarily sourced from coal tar and crude oil. wikipedia.org Early applications were as heat transfer agents and, in chlorinated forms (polychlorinated biphenyls or PCBs), as dielectric fluids and pesticides. arabjchem.orgwikipedia.org

A major turning point came with the discovery of the liquid crystalline properties of certain biphenyl derivatives in the 20th century. Chemists realized that by functionalizing the biphenyl core with specific groups, they could induce the formation of liquid crystal phases. A key breakthrough was the synthesis of 4-alkoxy-4'-cyanobiphenyls, which became the cornerstone of the first room-temperature liquid crystal mixtures used in commercial liquid crystal displays (LCDs). wikipedia.orgepo.org This discovery revolutionized the electronics industry and spurred intensive research into a vast array of biphenyl-based liquid crystals.

The development of synthetic methodologies, particularly metal-catalyzed cross-coupling reactions like the Wurtz-Fittig (dating back to the 1860s), Ullmann (1901), and the later Nobel Prize-winning Suzuki-Miyaura reactions, provided chemists with the tools to create a wide diversity of biphenyl derivatives with high precision and yield. rsc.org This synthetic versatility allowed for the fine-tuning of molecular structures to achieve specific properties, leading to their use not only in liquid crystals but also in the development of fluorescent layers in OLEDs, chiral reagents, and as structural motifs in pharmacologically active compounds. rsc.orgarabjchem.org The study of compounds like this compound is a continuation of this historical trajectory, exploring how specific functionalizations can lead to new materials with advanced properties.

| Historical Milestone | Significance | Key Compound Class |

| Early Synthesis & Use | Initial applications as heat transfer fluids and pesticides. | Polychlorinated Biphenyls (PCBs) arabjchem.org |

| Discovery of LC Properties | Led to the revolution in display technology. | 4-alkoxy-4'-cyanobiphenyls epo.org |

| Advanced Synthesis Methods | Enabled precise creation of diverse and complex biphenyl structures. | Varied substituted biphenyls rsc.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

138567-31-4 |

|---|---|

Molecular Formula |

C22H29BrO |

Molecular Weight |

389.4 g/mol |

IUPAC Name |

1-bromo-4-(4-decoxyphenyl)benzene |

InChI |

InChI=1S/C22H29BrO/c1-2-3-4-5-6-7-8-9-18-24-22-16-12-20(13-17-22)19-10-14-21(23)15-11-19/h10-17H,2-9,18H2,1H3 |

InChI Key |

VILGWIYOEOBZFI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Pathways for 4 Bromo 4 Decyloxybiphenyl

Precursor Synthesis Strategies for Biphenyl (B1667301) Scaffolds

The construction of the target molecule, 4-Bromo-4'-decyloxybiphenyl, necessitates the strategic preparation of key precursors. These intermediates typically involve a biphenyl core functionalized with a halogen, which can then be further modified.

Synthesis of Halogenated Biphenyl Intermediates

Halogenated biphenyls are crucial starting materials. The primary precursors for the synthesis of this compound are 4-bromobiphenyl (B57062) and, more directly, 4-bromo-4'-hydroxybiphenyl (B1266404).

One common approach to synthesizing 4-bromobiphenyl is through the Gomberg-Bachmann reaction. This method involves the diazotization of p-bromoaniline, followed by its reaction with benzene (B151609) to form the desired biphenyl structure. orgsyn.org Direct bromination of biphenyl is another route, though it can sometimes lead to a mixture of products, including isomeric bromobiphenyls and di-brominated species, which may require purification. orgsyn.org

A more direct and versatile precursor is 4-bromo-4'-hydroxybiphenyl. This intermediate already contains both the bromo and a hydroxyl functional group at the correct positions, setting the stage for the final etherification step. The synthesis of 4-bromo-4'-hydroxybiphenyl can be achieved through methods such as the hydrolysis of 4-bromo-4'-benzenesulphonyloxybiphenyl using a base like sodium hydroxide. alfa-chemistry.comchemicalbook.com Alternatively, cross-coupling reactions, such as the Suzuki coupling of 4-bromophenylboronic acid with 4-hydroxyphenyl halides, can be employed.

| Precursor | Starting Materials | Key Reagents | Reaction Type |

| 4-Bromobiphenyl | p-Bromoaniline, Benzene | NaNO₂, HCl, NaOH | Gomberg-Bachmann |

| 4-Bromo-4'-hydroxybiphenyl | 4-Bromo-4'-benzenesulphonyloxybiphenyl | NaOH, Dioxan/Water | Hydrolysis |

| 4-Bromo-4'-hydroxybiphenyl | 4-Bromophenylboronic acid, 4-Iodophenol | Pd Catalyst, Base | Suzuki Coupling |

Decyloxylation Reactions for Ether Formation

The introduction of the decyloxy group (–O(CH₂)₉CH₃) is accomplished through an etherification reaction. The most widely used method for forming such aryl ethers is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of a phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.orgyoutube.com For the synthesis of this compound, this involves the reaction of the 4-bromo-4'-hydroxybiphenyl precursor with a decyl halide.

Targeted Synthesis of this compound

Several synthetic routes can be employed to construct the final target molecule, each with distinct mechanisms and applications. These methods primarily include etherification, cross-coupling, and nucleophilic substitution.

Etherification Reactions involving Biphenols and Alkyl Halides

The most direct synthesis of this compound is via the Williamson ether synthesis. wikipedia.org This method involves treating the precursor 4-bromo-4'-hydroxybiphenyl with a suitable base to deprotonate the hydroxyl group, forming the corresponding phenoxide. This phenoxide anion then acts as a nucleophile, attacking a decyl halide, such as 1-bromodecane (B1670165) or 1-iododecane, in an SN2 reaction to form the desired ether. masterorganicchemistry.comyoutube.com Common bases used for this transformation include potassium carbonate (K₂CO₃) or sodium hydride (NaH), and the reaction is typically carried out in a polar aprotic solvent like tetrahydrofuran (B95107) (THF), acetone, or dimethylformamide (DMF). chemicalbook.comlibretexts.org

| Reactant 1 | Reactant 2 | Reagents | Solvent | Product |

| 4-Bromo-4'-hydroxybiphenyl | 1-Bromodecane | K₂CO₃ | THF or Acetone | This compound |

| 4-Bromo-4'-hydroxybiphenyl | 1-Iododecane | NaH | DMF | This compound |

Cross-Coupling Approaches to Biphenyl Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming the C-C bond of the biphenyl scaffold, offering an alternative route to the target molecule. nbinno.comgre.ac.uk

Suzuki-Miyaura Coupling : This is one of the most versatile methods for biaryl synthesis. gre.ac.ukugr.es The synthesis of this compound could be envisioned through two main Suzuki pathways:

The coupling of 4-decyloxyphenylboronic acid with 1,4-dibromobenzene (B42075) . This approach builds the biphenyl bond while one of the required functional groups is already in place.

The coupling of 4-bromophenylboronic acid with 1-bromo-4-decyloxybenzene (B8614457) . mdpi.comresearchgate.net This strategy also effectively constructs the target structure. Both reactions require a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₂CO₃). mdpi.com

Ullmann Coupling : The classic Ullmann reaction involves the copper-mediated coupling of two aryl halide molecules to form a symmetric biaryl. organic-chemistry.orgbyjus.comwikipedia.org While traditionally used for symmetric products, it can be adapted for unsymmetrical syntheses. byjus.com A potential, though perhaps less common, route could involve the coupling of 1-bromo-4-decyloxybenzene with a large excess of 1,4-dibromobenzene in the presence of copper at high temperatures. byjus.com

| Coupling Method | Reactant A | Reactant B | Catalyst System |

| Suzuki Coupling | 4-Decyloxyphenylboronic acid | 1,4-Dibromobenzene | Pd(PPh₃)₄ / Base |

| Suzuki Coupling | 4-Bromophenylboronic acid | 1-Bromo-4-decyloxybenzene | Pd(PPh₃)₄ / Base |

| Ullmann Coupling | 1-Bromo-4-decyloxybenzene | 1,4-Dibromobenzene (excess) | Copper (Cu) |

Nucleophilic Substitution Reactions in Biphenyl Systems

The term "nucleophilic substitution" can apply to different parts of the synthesis. As discussed in section 2.2.1, the key etherification step is a classic SN2 reaction where the biphenoxide is the nucleophile attacking the alkyl halide.

However, Nucleophilic Aromatic Substitution (SNAr), where a nucleophile directly attacks and displaces a leaving group on the aromatic ring, operates under a different mechanism. wikipedia.org For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.org

In the context of synthesizing this compound, the precursors (like 4-bromobiphenyl or 1,4-dibromobenzene) lack the necessary strong electron-withdrawing groups to facilitate a direct SNAr reaction with a decyloxy nucleophile under standard conditions. chemistrysteps.comkhanacademy.org Therefore, while SNAr is an important mechanism in aromatic chemistry, it is not the primary pathway for synthesizing this specific target compound compared to the more facile Williamson ether synthesis and cross-coupling strategies.

Elucidation of Reaction Mechanisms

The synthesis of this compound is predominantly achieved through the Williamson ether synthesis, a well-established method in organic chemistry for preparing ethers. wikipedia.orglscollege.ac.in This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com The process involves the reaction of an alkoxide or phenoxide ion with a primary alkyl halide. lscollege.ac.in In the specific case of this compound, the reaction entails the nucleophilic attack of the 4-bromophenoxide ion on a decyl halide.

Analysis of Nucleophilic Attack Pathways

The key step in the synthesis of this compound is the nucleophilic attack of the 4-bromophenoxide ion on an electrophilic carbon atom of the decyl alkylating agent. wikipedia.org This pathway is characteristic of an SN2 reaction, which involves a concerted, single-step mechanism. masterorganicchemistry.com

The nucleophile, the 4-bromophenoxide ion, is generated by deprotonating the precursor, 4-bromo-4'-hydroxybiphenyl, with a suitable base. This deprotonation enhances the nucleophilicity of the oxygen atom. The subsequent attack occurs from the backside of the carbon-leaving group bond on the decyl halide. wikipedia.orglibretexts.org This "backside attack" is a hallmark of the SN2 mechanism and leads to an inversion of stereochemistry at the electrophilic carbon, although this is not relevant for a simple n-decyl chain. libretexts.org

For a successful Williamson ether synthesis, the alkylating agent should ideally be a primary alkyl halide, such as 1-bromodecane or 1-iododecane. wikipedia.orgmasterorganicchemistry.com Secondary and tertiary alkyl halides are less suitable as they tend to favor elimination reactions (E2) over substitution, especially in the presence of a strong base like an alkoxide. wikipedia.orgchem-station.com

It is also noteworthy that aryloxide ions, such as the 4-bromophenoxide, are ambident nucleophiles. This means that besides the desired O-alkylation to form the ether, a competing C-alkylation on the aromatic ring can occur as a side reaction. wikipedia.orglscollege.ac.in However, reaction conditions can be optimized to favor the formation of the ether product.

| Factor | Description | Significance in Synthesis |

|---|---|---|

| Nucleophile | 4-bromophenoxide ion | The attacking species that forms the ether linkage. |

| Electrophile | Primary decyl halide (e.g., 1-bromodecane) | The substrate that undergoes nucleophilic attack. Primary nature minimizes side reactions. masterorganicchemistry.com |

| Attack Pathway | Backside attack (SN2) | Leads to the formation of the C-O bond and breaking of the C-Leaving Group bond in a single step. wikipedia.org |

| Potential Side Reaction | C-alkylation of the phenoxide | A competing reaction due to the ambident nature of the nucleophile. lscollege.ac.in |

Investigation of Proton Transfer and Rearrangement Mechanisms

Proton Transfer: The initial and crucial step in the synthesis of this compound is a proton transfer reaction. youtube.com The hydroxyl group of 4-bromo-4'-hydroxybiphenyl is weakly acidic and must be deprotonated to form the much more potent nucleophile, the 4-bromophenoxide ion. masterorganicchemistry.comlibretexts.org

This acid-base reaction is typically carried out using a strong base. masterorganicchemistry.com Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the phenol, producing the phenoxide and hydrogen gas, which bubbles out of the reaction mixture. masterorganicchemistry.comyoutube.com The use of a strong base ensures that a sufficient concentration of the nucleophile is present to drive the reaction forward.

Rearrangement Mechanisms: For the synthesis of this compound, which involves a saturated alkyl chain, rearrangement reactions are generally not a significant concern under standard Williamson ether synthesis conditions. However, in the broader context of ether chemistry, rearrangements can occur. For instance, the Claisen rearrangement is a well-known thermal rearrangement of allyl aryl ethers. libretexts.org This process involves a concerted masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement to form an ortho-allyl phenol. libretexts.org Since this compound does not possess an allyl group, this specific rearrangement is not applicable. Similarly, photochemical rearrangements have been observed for diphenyl ethers, but these conditions are not employed in this synthetic route. nih.gov

| Reactant | Base | Product | Byproduct |

|---|---|---|---|

| 4-bromo-4'-hydroxybiphenyl | Sodium Hydride (NaH) | Sodium 4-bromo-4'-phenoxide | Hydrogen Gas (H2) |

| 4-bromo-4'-hydroxybiphenyl | Sodium Hydroxide (NaOH) | Sodium 4-bromo-4'-phenoxide | Water (H2O) |

Role of Leaving Group Dissociation in Synthetic Transformations

The nature of the leaving group and the mechanism of its dissociation are critical to the success of the synthesis of this compound. In the context of the governing SN2 mechanism, the dissociation of the leaving group is not a separate step but occurs concurrently with the formation of the new carbon-oxygen bond. wikipedia.orgmasterorganicchemistry.com This is a key feature of a concerted mechanism. wikipedia.org

The efficiency of the reaction is influenced by the ability of the leaving group to depart. Good leaving groups are typically weak bases. researchgate.net For the alkylating agent, decyl halide, common leaving groups are halides such as bromide (Br⁻) and iodide (I⁻), or sulfonates like tosylate (OTs) and mesylate (OMs). lscollege.ac.inmasterorganicchemistry.com The relative reactivity of halides as leaving groups follows the order I⁻ > Br⁻ > Cl⁻. masterorganicchemistry.com

It is important to distinguish this from an SN1 mechanism, where the rate-determining step is the unimolecular dissociation of the leaving group to form a carbocation intermediate. libretexts.orgchemguide.co.uk This pathway is favored for tertiary and sometimes secondary alkyl halides, but is highly disfavored for primary alkyl halides like 1-bromodecane due to the high instability of the resulting primary carbocation. masterorganicchemistry.com Therefore, for the synthesis of this compound, the role of leaving group dissociation is integral to the single, concerted SN2 step, rather than being a distinct, preliminary event. The choice of a good leaving group ensures a favorable reaction rate for this bimolecular process. researchgate.net

Advanced Spectroscopic and Structural Characterization of 4 Bromo 4 Decyloxybiphenyl

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic transitions within a molecule. For aromatic compounds like 4-Bromo-4'-decyloxybiphenyl, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. The biphenyl (B1667301) core of the molecule is the primary chromophore, and its electronic transitions are influenced by the bromo and decyloxy substituents.

The electronic spectrum of biphenyl derivatives is typically characterized by intense absorption bands arising from π → π* transitions. The extended π-conjugation across the two phenyl rings leads to absorptions at longer wavelengths compared to benzene (B151609). The presence of substituents further modulates the energy of these transitions. The decyloxy group, being an electron-donating group, can cause a bathochromic (red) shift of the absorption maxima due to the interaction of the oxygen lone pair with the π-system of the phenyl ring. Conversely, the bromo group, while having a deactivating inductive effect, can also contribute to a red shift through its lone pairs participating in resonance.

Due to the lack of specific experimental UV-Vis data for this compound in the available literature, we can infer its likely spectroscopic behavior from closely related compounds. For instance, substituted biphenyls generally exhibit a strong absorption band in the region of 250-300 nm. The exact position and intensity of this band for this compound would be influenced by the solvent polarity, which can affect the energy levels of the ground and excited states.

Table 1: Expected Electronic Transitions for this compound

| Type of Transition | Involved Orbitals | Expected Wavelength Region |

| π → π | π bonding to π antibonding | ~ 250 - 300 nm |

| n → π | non-bonding to π antibonding | Longer wavelength, lower intensity |

It is important to note that the planarity of the biphenyl rings significantly affects the UV-Vis spectrum. A more planar conformation allows for better π-orbital overlap, leading to a more conjugated system and absorption at longer wavelengths. Steric hindrance can cause a twist between the rings, reducing conjugation and shifting the absorption to shorter wavelengths.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern. For this compound, electron ionization mass spectrometry (EI-MS) would be expected to produce a molecular ion peak ([M]⁺) corresponding to its molecular weight. A characteristic feature of bromine-containing compounds is the presence of an [M+2]⁺ peak of nearly equal intensity to the [M]⁺ peak, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

The fragmentation of this compound under EI conditions would likely proceed through several key pathways. The ether linkage is a common site for fragmentation. Cleavage of the C-O bond of the decyloxy group could lead to the formation of a decyl radical and a 4-bromo-4'-hydroxybiphenyl (B1266404) cation. Alternatively, cleavage of the alkyl chain of the decyloxy group would produce a series of fragment ions separated by 14 Da (corresponding to CH₂ units). Another prominent fragmentation pathway would be the loss of the bromine atom, leading to a significant peak in the spectrum.

Table 2: Predicted Key Fragmentation Ions for this compound

| m/z Value (for ⁷⁹Br) | Proposed Fragment Ion |

| [M]⁺ | [C₂₂H₂₉BrO]⁺ |

| [M-C₁₀H₂₁]⁺ | [C₁₂H₈BrO]⁺ |

| [M-Br]⁺ | [C₂₂H₂₉O]⁺ |

| [C₁₂H₈Br]⁺ | Bromobiphenyl fragment |

| [C₁₀H₂₁]⁺ | Decyl cation |

The relative intensities of these fragment ions would provide valuable information for confirming the structure of the molecule.

X-ray Diffraction for Crystalline Structure Analysis

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This information is crucial for understanding the structure-property relationships of materials.

Single crystal X-ray diffraction (SCXRD) can provide an unambiguous determination of the molecular and crystal structure, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been reported, the structure of a closely related compound, 4-bromo-4'-methoxybiphenyl (B1277834), offers valuable insights into the likely solid-state conformation.

In the crystal structure of 4-bromo-4'-methoxybiphenyl, the two phenyl rings are not coplanar, but are twisted with respect to each other. This twist angle is a common feature in biphenyl derivatives and is a result of the balance between conjugative effects, which favor planarity, and steric hindrance between the ortho-hydrogens on the two rings. The long decyloxy chain in this compound would likely influence the crystal packing, potentially leading to layered structures with interdigitation of the alkyl chains.

Table 3: Illustrative Crystallographic Data for the Analogue 4-Bromo-4'-methoxybiphenyl

| Parameter | Value |

| Chemical Formula | C₁₃H₁₁BrO |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.012(1) |

| b (Å) | 22.543(4) |

| c (Å) | 7.998(2) |

| β (°) | 108.89(3) |

| Volume (ų) | 1025.0(4) |

| Z | 4 |

The data presented is for 4-bromo-4'-methoxybiphenyl and serves as a representative example. The actual unit cell parameters for this compound would be different, particularly with a larger unit cell volume to accommodate the long decyloxy chain.

Powder X-ray diffraction (PXRD) is a key technique for the characterization of polycrystalline materials and is particularly important for studying polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability.

For a molecule like this compound, with its flexible decyloxy chain, the existence of multiple crystalline forms is highly probable. These different packing arrangements could arise from variations in the conformation of the alkyl chain or different intermolecular interactions. PXRD can be used to identify and distinguish between these polymorphs, as each crystalline form will produce a unique diffraction pattern.

A typical PXRD study would involve preparing the material under different crystallization conditions (e.g., different solvents, temperatures, or cooling rates) and analyzing the resulting solid phases. The appearance of different sets of diffraction peaks would indicate the presence of different polymorphs. While no specific polymorphism studies on this compound are reported, the use of PXRD would be the standard approach to investigate this phenomenon. The diffraction patterns would provide information on the d-spacings of the crystal lattices, which are characteristic for each polymorphic form.

Mesogenic Properties and Applications in Liquid Crystalline Materials

Integration of 4-Bromo-4'-decyloxybiphenyl as a Mesogenic Unit

The biphenyl (B1667301) core of this compound provides the necessary rigidity and rod-like shape that is a fundamental requirement for mesogenic behavior. This rigid core structure, combined with the flexible decyloxy tail, allows the molecules to self-assemble into the ordered, yet fluid, structures characteristic of liquid crystals. The para-substitution pattern of the bromo and decyloxy groups contributes to the linearity of the molecule, which is a desirable trait for promoting the formation of liquid crystalline phases. nbinno.com

This compound serves as a crucial building block or intermediate in the synthesis of more complex liquid crystal molecules. nbinno.com The bromine atom, in particular, offers a reactive site for further chemical modifications, enabling the creation of a diverse range of liquid crystalline materials. These materials can include non-symmetric dimers, higher oligomers, and side-chain polymers, which have been explored for their unique liquid crystalline properties. whiterose.ac.uk The ability to introduce various functional groups through the bromo-substituent allows for the fine-tuning of mesophase behavior, transition temperatures, and other critical properties for specific applications. nbinno.com

Influence of Molecular Structure on Liquid Crystalline Phases

The specific arrangement of atoms within this compound and its derivatives has a profound impact on the type and stability of the liquid crystalline phases they exhibit. The interplay between the rigid biphenyl core, the flexible decyloxy chain, and the terminal bromine atom dictates the nature of the mesophases formed.

The nematic phase is characterized by molecules that have long-range orientational order but no long-range positional order. In derivatives of cyanobiphenyls, which share a similar core structure, nematic behavior is commonly observed. For instance, in the ω-bromo-1-(4-cyanobiphenyl-4'-yloxy) alkanes (CBOnBr) series, nematic behavior is seen for alkyl chains with three or more carbons (n≥3). whiterose.ac.uk The nematic-isotropic transition temperature (TNI), which marks the transition from the nematic phase to the isotropic liquid phase, is influenced by the length of the alkyl chain. whiterose.ac.uk In a related series, the ω-bromo-1-(4-cyanobiphenyl-4'-yl) alkanes (CBnBr), nematic behavior is observed for chain lengths of five or more carbons (n≥5), with the TNI increasing almost linearly with the chain length. whiterose.ac.uk The steric bulk of the terminal bromine atom can also influence the TNI, sometimes leading to an odd-even effect where the transition temperatures alternate as the chain length increases. whiterose.ac.uk

Smectic phases exhibit a higher degree of order than nematic phases, with molecules organized into layers. While the parent this compound structure is a precursor, its derivatives can be designed to exhibit smectic phases. The formation of smectic phases is highly dependent on molecular structure. For example, in some related cyanobiphenyl series with a terminal bromine atom, smectic behavior is suppressed. whiterose.ac.uk This suppression is attributed to electrostatic interactions that would arise from the concentration of the bulky and polarizable bromine atoms at the layer interfaces in an interdigitated smectic phase. whiterose.ac.uk However, other modifications to the molecular structure can promote smectic ordering. The introduction of different terminal groups or the extension of the rigid core can lead to the formation of various smectic phases, such as the tilted smectic C (SmC) phase. nih.gov

Chirality, or the property of a molecule being non-superimposable on its mirror image, can lead to the formation of unique and technologically important liquid crystal phases. While this compound itself is achiral, it can be used as a starting material to synthesize chiral liquid crystals. This is typically achieved by introducing a chiral center, often in the flexible alkyl chain. mdpi.com The presence of chirality can induce the formation of helical superstructures, leading to phases such as the chiral nematic (N) or cholesteric phase, and chiral smectic C (SmC) phase. rsc.org These chiral phases are known for their unique optical properties and are the basis for ferroelectric liquid crystals, which exhibit spontaneous electrical polarization. mdpi.com Even systems composed of achiral molecules, particularly bent-core or "banana-shaped" molecules, can exhibit spontaneous chiral symmetry breaking, leading to the formation of macroscopically chiral domains. aps.org

Fabrication and Performance of Liquid Crystalline Devices Incorporating this compound Derivatives

Derivatives of this compound are valuable in the fabrication of liquid crystal devices due to the ability to tailor their physical properties. The dielectric anisotropy, a measure of the difference in dielectric permittivity parallel and perpendicular to the molecular director, is a critical parameter for display applications. By incorporating atoms like fluorine, the dielectric anisotropy can be controlled to be either positive or negative, which is a requirement for different liquid crystal display (LCD) technologies such as twisted nematic (TN) and vertical alignment (VA) modes. nih.gov

The precise control over mesophase behavior and transition temperatures afforded by modifying the this compound structure is essential for developing advanced display technologies and other optical applications. nbinno.com For instance, liquid crystals derived from similar biphenyl structures are used in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), where the liquid crystalline phase can facilitate molecular packing and charge transport. nbinno.comossila.com

Thermotropic Behavior and Phase Transition Studies

The thermotropic behavior of liquid crystals, meaning their phase transitions as a function of temperature, is a key area of study. Techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM) are used to determine the temperatures and enthalpies of these transitions. nih.govmdpi.com

For a given liquid crystal, the transition from the crystalline solid to a liquid crystalline phase (e.g., smectic or nematic) and finally to the isotropic liquid phase occurs at specific, reproducible temperatures. For example, in a related calamitic liquid crystal, 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB), DSC scans revealed transitions from a crystal to a smectic C phase, and then to a nematic phase before becoming an isotropic liquid. nih.gov Similarly, for the well-studied liquid crystal 4′-Octyloxy-4-biphenylcarbonitrile (8OCB), distinct transition temperatures are observed for the crystalline–smectic A, smectic A–nematic, and nematic–isotropic transitions. ossila.com The study of these phase transitions is crucial for understanding the structure-property relationships that govern the behavior of these materials and for defining the operational temperature range of any potential device. nih.govbeilstein-journals.org

Table 1: Phase Transition Temperatures of a Representative Biphenyl Liquid Crystal (8OCB) This table is based on data for a structurally related compound and is for illustrative purposes.

| Transition | Abbreviation | Temperature (°C) |

|---|---|---|

| Crystalline to Smectic A | TCrA | 52.86 |

| Smectic A to Nematic | TAN | 66.65 |

| Nematic to Isotropic | TNI | 79.10 |

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a fundamental technique used to identify the temperatures and enthalpy changes associated with phase transitions. For a hypothetical mesogenic compound, a DSC thermogram would reveal distinct peaks corresponding to melting from a crystalline solid to a liquid crystalline phase, transitions between different liquid crystalline phases (e.g., nematic to smectic), and finally, the clearing point, where the material becomes an isotropic liquid. Without experimental studies on this compound, no such thermal transition data can be presented.

Optical Polarization Microscopy for Mesophase Identification

Optical Polarization Microscopy is an essential tool for identifying the specific type of liquid crystalline phase (mesophase). The unique optical textures exhibited by different mesophases when viewed between crossed polarizers allow for their classification. For instance, a nematic phase might show a threaded or schlieren texture, while smectic phases would display focal-conic or fan-like textures. The absence of published research on this compound means that its characteristic optical textures, and therefore its specific mesophases, have not been documented.

Interfacial Phenomena and Orientational Ordering in Liquid Crystals

The behavior of liquid crystal molecules at interfaces is crucial for their application in display devices and sensors. This behavior is governed by the interplay of surface energies and molecular interactions.

Surface-Induced Liquid Crystal Alignment

The alignment of liquid crystal molecules on a treated substrate is a key area of research. Surfaces can be chemically or physically modified to induce a preferred orientation, such as planar (molecules aligned parallel to the surface) or homeotropic (molecules aligned perpendicular to the surface). The specific alignment of this compound on various surfaces would depend on the interactions between the biphenyl core, the decyloxy chain, the bromo group, and the substrate. However, no studies detailing these interactions or the resulting alignment for this specific compound are currently available.

Interactions at Air-Liquid Crystal Interfaces

The interface between a liquid crystal and air is another critical area of study. The surface tension at this interface and the preferred molecular orientation are important parameters. The decyloxy chain of this compound would likely influence its behavior at the air interface. Research in this area for this particular compound has not been found, leaving its specific interfacial properties and orientational ordering at the air-liquid crystal interface uncharacterized.

Role in Advanced Materials and Polymer Science

Utilization as a Building Block in Dendrimer Synthesis

Dendrimers are highly branched, well-defined macromolecules with a central core, interior layers of repeating units, and a functionalized surface. The synthesis of dendrimers often involves a step-wise growth strategy, either divergent or convergent, where building blocks are systematically added to create successive generations. 4-Bromo-4'-decyloxybiphenyl can serve as a crucial building block in the convergent synthesis of dendrimers. In this approach, dendritic wedges, or dendrons, are synthesized first and then attached to a central core.

The bromine atom on the biphenyl (B1667301) unit of this compound provides a reactive site for coupling reactions, such as Suzuki or Sonogashira cross-coupling, which are commonly employed in dendrimer synthesis. This allows for the attachment of the biphenyl moiety to other building blocks, forming the branched structure of the dendron. The long decyloxy chain can influence the solubility and processing characteristics of the resulting dendrimers, as well as their self-assembly behavior.

Incorporation into Polymeric Architectures for Functional Materials

The incorporation of this compound into polymer chains can impart specific functionalities to the resulting materials. The rigid biphenyl unit can enhance the thermal stability and mechanical strength of the polymer, while the decyloxy chain can improve solubility and processability, and also introduce liquid crystalline properties. The bromine atom serves as a handle for polymerization or for post-polymerization modification.

One common method for incorporating this building block is through polycondensation reactions. For example, by converting the bromo-functionalized biphenyl into a di-functional monomer (e.g., by introducing another reactive group), it can be polymerized with other co-monomers to create a variety of copolymers. The properties of these copolymers can be finely tuned by varying the co-monomers and the concentration of the this compound unit.

The resulting polymers can find applications in various fields. For example, polymers containing the this compound moiety can exhibit liquid crystalline behavior, making them suitable for applications in displays and optical films. The biphenyl unit can also impart charge-transporting properties, leading to their use in organic electronics.

| Polymer Type | Monomer(s) | Key Properties | Potential Applications |

| Liquid Crystalline Polymer | This compound derivative, Diacid chloride | Thermotropic liquid crystallinity, High thermal stability | Optical films, High-strength fibers |

| Conjugated Polymer | This compound derivative, Diboronic acid | Charge transport, Photoluminescence | Organic light-emitting diodes (OLEDs), Organic photovoltaics (OPVs) |

| Engineering Thermoplastic | This compound derivative, Bisphenol A | High glass transition temperature, Good mechanical strength | High-performance components, Membranes |

Development of Optoelectronic Materials Based on Biphenyl Derivatives

Biphenyl derivatives are widely used in the development of optoelectronic materials due to their rigid structure and ability to transport charge. The incorporation of a this compound unit into the molecular design of organic semiconductors can significantly influence their optical and electronic properties.

The biphenyl core provides a conjugated system that can participate in charge transport. The decyloxy chain can affect the molecular packing in the solid state, which in turn influences the charge mobility. The bromine atom can be used to further functionalize the molecule, for example, by introducing electron-donating or electron-accepting groups to tune the energy levels of the material.

Materials based on this compound can be used in a variety of optoelectronic devices. For instance, they can serve as host materials in organic light-emitting diodes (OLEDs), where their high thermal stability and ability to form stable amorphous films are advantageous. They can also be used as active components in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The ability to tune the molecular structure and properties of these materials makes them promising candidates for next-generation electronic devices.

| Device | Role of this compound Derivative | Key Performance Metrics |

| Organic Light-Emitting Diode (OLED) | Host material in the emissive layer | High efficiency, Long lifetime, Color purity |

| Organic Field-Effect Transistor (OFET) | Active semiconductor layer | High charge carrier mobility, High on/off ratio |

| Organic Photovoltaic (OPV) | Donor or acceptor material in the active layer | High power conversion efficiency, Good stability |

Theoretical and Computational Investigations of 4 Bromo 4 Decyloxybiphenyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Bromo-4'-decyloxybiphenyl, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311G++(d,p)), can provide a detailed understanding of its molecular geometry and electronic properties. nih.gov

DFT calculations can elucidate several key electronic parameters. The distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the molecule's reactivity and electronic transition properties. The HOMO is expected to be localized primarily on the electron-rich decyloxybiphenyl moiety, while the LUMO may have significant contributions from the brominated phenyl ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and the energy required for electronic excitation. nih.gov

A Molecular Electrostatic Potential (MEP) map can also be generated using DFT. This map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the oxygen atom of the decyloxy group and the bromine atom are expected to be regions of negative potential, while the hydrogen atoms of the phenyl rings will be regions of positive potential. This information is critical for understanding intermolecular interactions.

Table 1: Predicted Geometrical and Electronic Parameters for this compound from DFT Calculations

| Parameter | Predicted Value/Characteristic | Significance |

| Dihedral Angle (C-C-C-C) | ~35-45° (in vacuum) | Influences molecular shape and packing |

| Bond Lengths | C-Br: ~1.90 Å, C-O: ~1.37 Å | Reflects the nature of chemical bonds |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ~ 5.0 eV | Relates to chemical stability and UV-Vis absorption |

Note: The values in this table are illustrative and based on typical DFT results for similar molecules. Actual values would require specific calculations for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its conformational flexibility and the nature of its intermolecular interactions in various phases. tudelft.nl

The conformational landscape of the decyloxy chain is of particular interest. While the all-trans conformation is the lowest in energy, at finite temperatures, rotations around the C-C single bonds will lead to the presence of gauche conformations. MD simulations can quantify the population of different conformers and the rate of transitions between them. This flexibility in the alkyl chain is a key factor in the formation and stability of liquid crystalline phases. nih.gov

MD simulations of a collection of this compound molecules can reveal the dominant intermolecular interactions that govern its self-assembly. These interactions are expected to be a combination of:

π-π stacking: The aromatic biphenyl (B1667301) cores can interact through stacking, contributing to the parallel alignment of molecules.

Halogen bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich regions of neighboring molecules.

Dipole-dipole interactions: The molecule possesses a net dipole moment due to the electronegative bromine and oxygen atoms, leading to electrostatic interactions.

By analyzing the radial distribution functions and the relative orientations of molecules during a simulation, the preferred modes of interaction and the degree of local ordering can be determined.

Table 2: Key Intermolecular Interactions in this compound and their Expected Contribution

| Interaction Type | Description | Expected Significance |

| Van der Waals | Dispersion and repulsion forces | High (dominant) |

| π-π Stacking | Attraction between aromatic rings | Moderate to High |

| Halogen Bonding | Interaction involving the bromine atom | Moderate |

| Dipole-Dipole | Electrostatic interaction of molecular dipoles | Low to Moderate |

Prediction of Mesophase Behavior through Computational Modeling

The elongated, rigid core (biphenyl) and flexible tail (decyloxy chain) structure of this compound is characteristic of a calamitic (rod-like) liquid crystal. Computational modeling can be employed to predict the likelihood of mesophase formation and the temperature range of its stability.

One approach involves the use of atomistic simulations, such as MD, to observe the spontaneous self-assembly of molecules from an isotropic liquid phase upon cooling. By analyzing the orientational and positional order parameters, the formation of nematic or smectic phases can be identified. The nematic phase is characterized by long-range orientational order but no positional order, while smectic phases exhibit both orientational and some degree of positional order (layering).

Another approach involves the calculation of intermolecular interaction energies for different molecular arrangements. By comparing the energies of various configurations (e.g., stacked, in-plane, terminal), the most stable packing arrangements can be determined, which in turn suggests the likely mesophase structure. scirp.org For calamitic molecules, a parallel alignment is generally favored, which is a prerequisite for nematic ordering.

The aspect ratio (length-to-width ratio) of the molecule is a critical factor in determining its liquid crystalline properties. Computational modeling can provide an accurate estimation of the molecular dimensions, which can then be used in theoretical models to predict mesophase behavior.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the molecular structure of a compound and its physicochemical properties. rsc.org For a series of related biphenyl derivatives, QSPR models can be developed to predict properties such as melting point, clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid), and viscosity. tandfonline.comnih.gov

While a specific QSPR study on this compound may not be available, general principles can be applied. The key structural descriptors for this molecule would include:

Topological indices: These describe the connectivity of the atoms in the molecule.

Geometrical descriptors: These include the molecular surface area, volume, and aspect ratio.

Quantum chemical descriptors: These are derived from DFT calculations and include the dipole moment, polarizability, and HOMO-LUMO energies.

By comparing these descriptors with those of known liquid crystals, it is possible to make qualitative predictions about the properties of this compound. For instance, the presence of the terminal bromine atom is expected to increase the molecular polarizability and the melting point compared to an unsubstituted analogue. The long decyloxy chain is known to promote the formation of smectic phases.

Future Research Directions and Emerging Applications of 4 Bromo 4 Decyloxybiphenyl

Exploration of Novel Synthetic Pathways for Enhanced Yield and Selectivity

The conventional synthesis of 4-Bromo-4'-decyloxybiphenyl typically involves the Williamson ether synthesis. This method utilizes 4-bromo-4'-hydroxybiphenyl (B1266404) and a decyl halide, such as 1-bromodecane (B1670165), as reactants. While this is a well-established method, future research is focused on optimizing this process to enhance both the yield and selectivity of the final product.

Furthermore, microwave-assisted synthesis is being investigated as a method to accelerate the reaction rate and improve yields. The use of microwave irradiation can provide rapid and uniform heating, often leading to cleaner reactions with fewer byproducts. The optimization of these novel synthetic pathways is crucial for the large-scale and cost-effective production of this compound for its various applications.

Table 1: Comparison of Synthetic Pathways for this compound

| Synthetic Pathway | Potential Advantages | Research Focus |

| Conventional Williamson Ether Synthesis | Well-established and reliable method. | Optimization of reaction conditions (temperature, solvent, base). |

| Phase-Transfer Catalysis | Increased reaction rates, higher yields, milder reaction conditions. | Screening of different phase-transfer catalysts and solvent systems. |

| Solid-Supported Synthesis | Simplified purification, catalyst recyclability, potential for automation. | Development of robust solid supports and efficient cleavage strategies. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, reduced byproduct formation. | Optimization of microwave parameters (power, temperature, time). |

Design and Synthesis of Advanced Derivatives with Tailored Mesogenic Properties

The bromo-functional group in this compound serves as a versatile handle for the synthesis of a wide range of advanced derivatives with tailored mesogenic properties. The primary focus of this research is to create novel liquid crystal materials with specific phase behaviors, such as nematic, smectic, and chiral phases, for applications in display technologies and photonics.

One key strategy is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings. These reactions allow for the introduction of various functional groups at the 4'-position of the biphenyl (B1667301) core, leading to the formation of new liquid crystal compounds with altered molecular shapes and polarizabilities. For example, the introduction of a cyano or nitro group can enhance the dipole moment of the molecule, leading to the formation of highly ordered smectic phases.

Another approach is the synthesis of dimeric and oligomeric liquid crystals based on the this compound scaffold. These materials, consisting of two or more mesogenic units linked by a flexible spacer, can exhibit unique and complex phase behaviors that are not observed in their monomeric counterparts. The length and flexibility of the spacer play a crucial role in determining the mesomorphic properties of these materials.

Integration into Hybrid Organic-Inorganic Materials

The integration of this compound and its derivatives into hybrid organic-inorganic materials is an emerging field with the potential to create novel materials with enhanced properties. These hybrid materials combine the desirable properties of both organic and inorganic components, such as the processability and functionality of organic molecules and the thermal and mechanical stability of inorganic materials. nih.gov

One approach to creating these hybrid materials is through the sol-gel process. In this method, the organic component, such as a derivative of this compound, is incorporated into an inorganic matrix, typically silica (B1680970), during its formation. This can be achieved by modifying the organic molecule with a trialkoxysilane group, which can then co-condense with the silica precursor to form a covalently linked hybrid material.

Another strategy involves the use of surface-modified inorganic nanoparticles. The this compound molecule can be functionalized with a ligand that can bind to the surface of nanoparticles, such as gold or silica nanoparticles. The resulting hybrid material can exhibit unique optical and electronic properties arising from the interaction between the organic liquid crystal and the inorganic nanoparticle.

Potential in Sensing and Responsive Material Systems

The unique properties of liquid crystals derived from this compound make them promising candidates for applications in sensing and responsive material systems. The orientation of liquid crystal molecules is highly sensitive to external stimuli, such as electric fields, temperature, and the presence of chemical analytes. This sensitivity can be harnessed to create sensors that can detect a wide range of chemical and biological species.

For example, a liquid crystal sensor can be fabricated by aligning a thin film of a liquid crystal derivative of this compound on a specially treated surface. The presence of a target analyte can disrupt the ordering of the liquid crystal molecules, leading to a change in the optical properties of the film, which can be easily detected. This approach has been used to develop sensors for various analytes, including volatile organic compounds, proteins, and DNA.

Furthermore, liquid crystal materials can be incorporated into polymers to create responsive materials that can change their shape or properties in response to an external stimulus. For instance, a liquid crystal elastomer, which is a cross-linked polymer network containing aligned liquid crystal molecules, can exhibit a significant change in shape upon heating or cooling through a phase transition of the liquid crystal.

Sustainable Synthesis and Environmental Considerations

As the demand for advanced materials continues to grow, there is an increasing emphasis on the development of sustainable and environmentally friendly synthetic methods. In the context of this compound and its derivatives, this involves the use of greener solvents, catalysts, and reaction conditions. unibo.it

One area of focus is the replacement of traditional volatile organic solvents with more environmentally benign alternatives, such as water, supercritical carbon dioxide, or ionic liquids. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is another important aspect of green chemistry.

Furthermore, there is a growing interest in the use of biocatalysis for the synthesis of liquid crystal materials. Enzymes can offer high selectivity and operate under mild reaction conditions, reducing the energy consumption and waste generation associated with traditional chemical synthesis. The development of sustainable synthetic routes is not only environmentally responsible but also economically advantageous in the long run.

Q & A

Q. Advanced Research Focus

- In vitro assays : Use endothelial cell lines (e.g., HUVECs) to assess anti-senescence effects via β-galactosidase staining or proliferation assays (MTT/WST-1).

- Cellular uptake studies : Fluorescent tagging or LC-MS quantifies intracellular accumulation.

- Stability tests : Incubate the compound in simulated biological matrices (e.g., plasma) and analyze degradation via HPLC .

How do researchers resolve discrepancies in reported melting points or spectral data for this compound?

Data Contradiction Analysis

Discrepancies often arise from impurities or polymorphic forms. Solutions include:

- Reproducing synthesis/purification protocols from literature.

- Using standardized reference materials (e.g., NIST-certified compounds) for calibration.

- Cross-validating data with multiple techniques (e.g., DSC for melting point, XRD for crystallinity) .

What safety protocols are critical for handling this compound in the lab?

Q. Methodological Guidance

- Use fume hoods and personal protective equipment (PPE) due to potential alkyl bromide toxicity.

- Store under inert gas (argon) to prevent oxidation.

- Dispose of waste via halogen-specific protocols (e.g., neutralization with NaHCO₃) .

How does the compound’s electronic structure influence its applications in optoelectronic materials?

Advanced Research Focus

The biphenyl core provides π-conjugation for charge transport, while the bromine atom enhances electron-withdrawing capacity. UV-Vis and fluorescence spectroscopy characterize optical properties (e.g., λmax, quantum yield). Applications in OLEDs or liquid crystals require doping into host matrices and testing via electroluminescence or POM .

What are the challenges in scaling up synthesis while maintaining high yield and purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.